Benzyl (4-aminocyclohexyl)carbamate hydrochloride
Description
Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions
The systematic nomenclature of benzyl (4-aminocyclohexyl)carbamate hydrochloride follows established International Union of Pure and Applied Chemistry conventions for carbamate derivatives containing cyclohexyl systems. The compound is officially designated as benzyl Rel-((1r,4r)-4-aminocyclohexyl)carbamate hydrochloride, indicating the relative stereochemical configuration of the substituents on the cyclohexyl ring. Alternative systematic names include benzyl (trans-4-aminocyclohexyl)carbamate hydrochloride, which specifically denotes the trans-diaxial relationship between the amino and carbamate functionalities.
The Chemical Abstracts Service registry numbers associated with this compound include 1217664-37-3 as the primary identifier. However, additional registry numbers such as 1179361-50-2 have been reported in chemical databases, potentially reflecting different salt forms or stereochemical variants. The compound also carries the designation Trans-1-CBZ-AMINO-4-AMINOCYCLOHEXANE-HCl in some commercial databases, where CBZ refers to the carbobenzoxy protecting group.
According to International Union of Pure and Applied Chemistry nomenclature principles, the carbamate functional group is designated as the primary functional group, with the benzyl ester and cyclohexyl substituents named as derivatives. The stereochemical descriptors (trans) or (1r,4r) indicate the spatial arrangement of substituents relative to the cyclohexyl ring plane, which is crucial for understanding the compound's three-dimensional structure and chemical properties.
Molecular Formula and Weight Analysis
The molecular formula of this compound is established as C14H21ClN2O2, representing the hydrochloride salt form of the parent carbamate. This formula indicates the presence of fourteen carbon atoms, twenty-one hydrogen atoms, one chlorine atom from the hydrochloride salt, two nitrogen atoms, and two oxygen atoms. The molecular weight is consistently reported as 284.78 grams per mole across multiple chemical databases.
The elemental composition analysis reveals that carbon constitutes approximately 59.05% of the molecular weight, hydrogen accounts for 7.43%, chlorine represents 12.45%, nitrogen comprises 9.84%, and oxygen makes up 11.23% of the total molecular mass. The presence of the hydrochloride salt significantly influences the overall molecular weight, adding 36.46 grams per mole compared to the free base form, which has a molecular weight of 248.32 grams per mole.
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C14H21ClN2O2 | |
| Molecular Weight | 284.78 g/mol | |
| Free Base Formula | C14H20N2O2 | |
| Free Base Weight | 248.32 g/mol | |
| Salt Addition | HCl (+36.46 g/mol) | Calculated |
The simplified molecular input line entry system representation is documented as O=C(OCC1=CC=CC=C1)N[C@H]2CCC@HCC2.[H]Cl, which provides a linear notation for the three-dimensional structure. This notation specifically indicates the stereochemical configuration through the @ symbols, designating the absolute configuration at each chiral center within the cyclohexyl ring system.
Stereochemical Configuration: Trans versus Cis Isomerism
The stereochemical configuration of this compound is predominantly characterized by the trans-diaxial arrangement of the amino and carbamate substituents on the cyclohexyl ring. This trans configuration is thermodynamically favored due to reduced steric interactions compared to the corresponding cis isomer, where both substituents would occupy equatorial positions with increased steric hindrance.
The absolute stereochemical descriptors (1r,4r) indicate that both the amino group at position 1 and the carbamate group at position 4 adopt specific spatial orientations relative to the cyclohexyl ring plane. In the chair conformation of the cyclohexyl ring, the trans-diaxial arrangement minimizes unfavorable gauche interactions between the bulky substituents and the ring hydrogen atoms. The International Chemical Identifier string 1S/C14H20N2O2/c15-12-6-8-13(9-7-12)16-14(17)18-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10,15H2,(H,16,17)/t12-,13- provides detailed stereochemical information.
Conformational analysis studies on related cyclohexyl carbamate systems have demonstrated that the trans configuration exhibits significantly lower energy compared to cis alternatives. The trans-diaxial arrangement allows for optimal orbital overlap in the carbamate functional group while minimizing steric congestion around the cyclohexyl ring. This stereochemical preference directly influences the compound's physical properties, including melting point, solubility, and crystalline packing arrangements.
The stereochemical integrity of the trans configuration is maintained through the synthetic preparation process, typically involving stereoselective reduction or substitution reactions that preserve the desired spatial arrangement. The presence of two chiral centers in the cyclohexyl ring system creates the potential for multiple stereoisomers, but the trans-1,4-disubstituted pattern represents the most stable and commonly observed configuration in synthetic preparations.
Crystallographic Data and Unit Cell Parameters
Limited crystallographic data are available for this compound in the current literature, though structural studies on related cyclohexyl carbamate derivatives provide insights into expected crystal packing arrangements. The hydrochloride salt form typically crystallizes in monoclinic or orthorhombic space groups, depending on the specific hydrogen bonding patterns established between the protonated amino group and the chloride anion.
The Merck Database Number MFCD11007681 serves as a reference identifier for accessing crystallographic databases. Related carbamate compounds with similar cyclohexyl frameworks have demonstrated characteristic intermolecular hydrogen bonding patterns that stabilize the crystal lattice structure. The benzyl protecting group typically adopts extended conformations that facilitate π-π stacking interactions between adjacent aromatic rings in the crystal structure.
The molecular packing is significantly influenced by the ionic nature of the hydrochloride salt, where electrostatic interactions between the protonated amino group and chloride anions contribute to the overall crystal stability. The trans-diaxial configuration of substituents on the cyclohexyl ring creates specific spatial requirements that influence the unit cell dimensions and molecular orientation within the crystal lattice.
Storage conditions requiring temperatures between 2-8°C and protection from light suggest that the crystalline form may be sensitive to thermal expansion and photochemical degradation. These storage requirements indicate that the crystal structure may undergo phase transitions or decomposition at elevated temperatures, which is consistent with the organic salt nature of the compound.
Tautomeric and Conformational Dynamics
The conformational dynamics of this compound are primarily governed by the chair-chair interconversion of the cyclohexyl ring system and the rotational freedom around the carbamate bond. Dynamic nuclear magnetic resonance studies on related cyclohexyl carbamate systems have demonstrated that the cyclohexyl ring exists predominantly in the chair conformation, with the trans-diaxial substituents maintaining their preferred orientations.
The carbamate functional group exhibits restricted rotation around the carbon-nitrogen bond due to partial double bond character arising from nitrogen lone pair delocalization into the carbonyl π-system. This restricted rotation creates distinct conformational states that can be observed through nuclear magnetic resonance spectroscopy at low temperatures. The benzyl protecting group maintains conformational flexibility around the ester linkage, allowing for multiple rotational conformers.
Temperature-dependent nuclear magnetic resonance experiments conducted in deuterated solvents have revealed coalescence phenomena associated with the carbamate bond rotation. The activation energy for this rotation is typically in the range of 15-20 kilojoules per mole, indicating moderate conformational barriers that allow for dynamic exchange at room temperature while maintaining distinct conformational preferences.
The protonation state of the amino group in the hydrochloride salt form significantly influences the overall conformational landscape. The protonated amino group adopts a tetrahedral geometry with the chloride anion positioned to optimize electrostatic interactions. This ionic association restricts certain conformational pathways while stabilizing others, contributing to the overall conformational preference observed in solution and solid-state structures.
Properties
IUPAC Name |
benzyl N-(4-aminocyclohexyl)carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.ClH/c15-12-6-8-13(9-7-12)16-14(17)18-10-11-4-2-1-3-5-11;/h1-5,12-13H,6-10,15H2,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGSJXIDHZPOBBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NC(=O)OCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1179361-50-2 | |
| Record name | Carbamic acid, N-(4-aminocyclohexyl)-, phenylmethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1179361-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
Benzyl (4-aminocyclohexyl)carbamate hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview supported by data tables and case studies.
Chemical Structure and Properties
This compound is classified as a carbamate, characterized by the presence of a benzyl group linked to a carbamate functional group and a 4-aminocyclohexyl moiety. The molecular formula is , with a molecular weight of approximately 286.75 g/mol. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in pharmacology and medicinal chemistry.
The mechanism of action for this compound primarily involves its interaction with specific biological targets, such as enzymes or receptors. It may function as an inhibitor by binding to active sites or allosteric sites on these targets, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to diverse biological effects depending on the specific enzyme or receptor involved.
Antimicrobial Activity
Research indicates that compounds similar to Benzyl (4-aminocyclohexyl)carbamate exhibit notable antimicrobial properties. For instance, studies have shown that certain derivatives within this chemical class can inhibit the growth of Mycobacterium tuberculosis, demonstrating minimal inhibitory concentrations comparable to established antibiotics like isoniazid .
Enzyme Inhibition
In vitro studies have highlighted the potential of this compound as an enzyme inhibitor. For example, it has been evaluated for its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in various cancer cell lines .
Case Studies
- Antimycobacterial Evaluation : A study synthesized a series of related compounds and evaluated their ability to inhibit M. tuberculosis. Two compounds exhibited MICs similar to first-line drugs, showcasing the potential for developing new tuberculosis treatments using this chemical framework .
- Cyclin-dependent Kinase Inhibition : Another study focused on the structural optimization of small molecules targeting CDKs. The results indicated that modifications in the benzyl carbamate structure could enhance selectivity and potency against specific CDKs, suggesting therapeutic applications in cancer treatment .
Table 1: Biological Activity Summary
Table 2: In vitro Activity Comparison
Comparison with Similar Compounds
Substituent Effects
- Aminomethyl vs. Carbamate Groups: Benzyl (4-(aminomethyl)phenyl)carbamate hydrochloride () contains a para-aminomethylphenyl group, enhancing its interaction with enzymes like hydrolases.
- Fluorinated Derivatives: Fluorination in compounds like Benzyl ((3-fluoropyrrolidin-3-yl)methyl)carbamate hydrochloride () increases metabolic stability and binding affinity to hydrophobic enzyme pockets compared to non-fluorinated analogs .
Stereochemistry
- The trans configuration in Trans-Benzyl 4-aminocyclohexanecarboxylate hydrochloride () confers distinct spatial orientation, influencing receptor binding compared to cis isomers. Such stereochemical differences are critical in medicinal chemistry for optimizing pharmacokinetics .
Solubility and Salt Forms
- Hydrochloride salts universally enhance water solubility (e.g., Benzyl (4-(aminomethyl)phenyl)carbamate hydrochloride vs. its non-salt counterpart) . However, compounds without ionizable groups, like N-Benzylcyclohexylamine hydrochloride (), exhibit lower solubility, limiting their therapeutic utility .
Preparation Methods
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction kinetics and product yield. Polar aprotic solvents like dimethylformamide (DMF) enhance CbzCl reactivity but risk carbamate degradation at elevated temperatures. Optimal results are obtained in THF/water mixtures at 20–25°C, balancing reactivity and stability. For industrial-scale synthesis, toluene has been employed to facilitate azeotropic removal of water, improving yields to 88–92%.
Catalytic and Stoichiometric Parameters
Excess CbzCl (>1.2 equivalents) leads to di-protection, necessitating precise stoichiometric control. Catalytic amounts of 4-dimethylaminopyridine (DMAP) accelerate the reaction by activating the chloroformate, reducing reaction times from 24 hours to 6–8 hours. Post-reaction quenching with ice-cwater minimizes side reactions, while extraction with ethyl acetate removes unreacted reagents.
Industrial-Scale Production
Continuous Flow Reactors
Recent advancements adopt continuous flow systems for large-scale synthesis. In a patented method, trans-1,4-diaminocyclohexane and CbzCl are fed into a microreactor at 50°C with a residence time of 10 minutes, achieving 94% conversion. This approach reduces solvent waste and improves heat management compared to batch processes.
Purification Techniques
Industrial purification often employs crystallization using n-heptane or cyclohexane, yielding products with 99.1–99.5% GC purity. For pharmaceutical-grade material, column chromatography with silica gel (eluent: ethyl acetate/hexane, 1:3) removes trace impurities.
Analytical Characterization
Spectroscopic Data
Nuclear magnetic resonance (NMR) confirms structure and purity. Key signals include:
Physicochemical Properties
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Batch (THF/water) | 75–85 | 98 | Low cost, simple setup | Slow reaction time |
| Continuous Flow | 94 | 99.5 | Scalable, efficient | High initial investment |
| Chiral Resolution | 60–70 | 99 | Enantioselective | Low yield, expensive reagents |
Challenges and Limitations
Q & A
Q. What are the key synthetic pathways and characterization methods for Benzyl (4-aminocyclohexyl)carbamate hydrochloride?
Methodological Answer: The synthesis typically involves reacting benzyl chloroformate with 4-aminocyclohexylamine under controlled pH (8–9) in a polar aprotic solvent like dichloromethane, followed by hydrochloric acid treatment to form the hydrochloride salt . Characterization requires nuclear magnetic resonance (NMR, 1H/13C) to confirm carbamate linkage and cyclohexylamine stereochemistry, complemented by mass spectrometry (HRMS) for molecular ion validation . Purity is assessed via HPLC with UV detection (λ = 254 nm).
Q. How can researchers determine the compound’s physicochemical properties for experimental design?
Methodological Answer:
- Solubility: Use the shake-flask method across solvents (water, DMSO, ethanol) at 25°C, measuring saturation points via UV-Vis spectroscopy .
- Thermal Stability: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under nitrogen (heating rate: 10°C/min) identify decomposition temperatures .
- pKa Estimation: Employ potentiometric titration in aqueous-organic mixtures (e.g., water:methanol 4:1) to determine ionizable groups .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Methodological Answer:
- Enzyme Inhibition: Use fluorescence-based assays (e.g., protease or kinase targets) with IC50 determination via dose-response curves .
- Cellular Uptake: Radiolabel the compound (e.g., 14C-tagging) and quantify intracellular accumulation in cell lines via scintillation counting .
Advanced Research Questions
Q. How does stereochemistry at the 4-aminocyclohexyl group influence reactivity and bioactivity?
Methodological Answer: Stereochemistry dictates binding affinity to chiral biological targets. Compare cis/trans isomers by:
- Synthesis: Use enantioselective catalysts (e.g., Jacobsen’s catalyst) or chiral auxiliaries during amine functionalization .
- Analysis: Chiral HPLC (Chiralpak® columns) or X-ray crystallography to resolve configurations .
- Bioactivity: Test isomers in receptor-binding assays (e.g., SPR for KD differences >10-fold in trans vs. cis) .
Q. How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
- Design of Experiments (DOE): Vary parameters (temperature: 0–25°C; solvent: DCM vs. THF) using a fractional factorial design to identify critical factors .
- Catalyst Screening: Test bases (e.g., triethylamine vs. DMAP) for carbamate formation efficiency .
- Workup Optimization: Use liquid-liquid extraction (ethyl acetate/water) or silica gel chromatography (eluent: hexane/EtOAc gradient) for impurity removal .
Q. What strategies elucidate the compound’s mechanism of action in neurological targets?
Methodological Answer:
- Target Identification: Use affinity chromatography (immobilized compound) with brain homogenates, followed by LC-MS/MS for protein identification .
- Mutagenesis Studies: Engineer point mutations in suspected receptors (e.g., NMDA subunits) and measure activity changes via electrophysiology .
- Computational Docking: Perform molecular dynamics simulations (AMBER/CHARMM) to predict binding poses in enzyme active sites .
Q. How should researchers address contradictions in reported synthetic yields or bioactivity data?
Methodological Answer:
- Replicate Studies: Repeat reactions under identical conditions (catalyst, solvent purity) to verify reproducibility .
- Meta-Analysis: Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or batch-specific variability .
- Advanced Analytics: Use 2D NMR (HSQC, NOESY) to detect undiagnosed impurities affecting bioactivity .
Q. What methods assess the compound’s stability under physiological or storage conditions?
Methodological Answer:
- Accelerated Stability Testing: Incubate at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC-MS to identify hydrolytic byproducts (e.g., free cyclohexylamine) .
- pH Stability Profile: Prepare buffers (pH 1–13), incubate compound for 24h, and quantify intact molecule via LC-UV .
- Light Sensitivity: Expose to UV (365 nm) and measure photodegradation kinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
